molecular formula C21H20ClN3O5S2 B2610509 methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865197-84-8

methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2610509
CAS No.: 865197-84-8
M. Wt: 493.98
InChI Key: CETYOPZMFSMKGK-LNVKXUELSA-N
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Description

Methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a benzothiazole core, a pyrrolidine sulfonyl group, and a benzoyl imino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.

    Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the benzothiazole intermediate with pyrrolidine sulfonyl chloride under basic conditions.

    Formation of the Benzoyl Imino Moiety: This is typically done by reacting the sulfonylated benzothiazole with 4-(pyrrolidine-1-sulfonyl)benzoyl chloride in the presence of a base.

    Final Esterification: The final step involves esterification of the intermediate with methyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The chloro group in the benzothiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include amines.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core.

    Pyrrolidine Sulfonyl Compounds: Compounds such as pyrrolidine-1-sulfonyl chloride and its derivatives.

Uniqueness

Methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of a benzothiazole core with a pyrrolidine sulfonyl group and a benzoyl imino moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[6-chloro-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O5S2/c1-30-19(26)13-25-17-9-6-15(22)12-18(17)31-21(25)23-20(27)14-4-7-16(8-5-14)32(28,29)24-10-2-3-11-24/h4-9,12H,2-3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETYOPZMFSMKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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